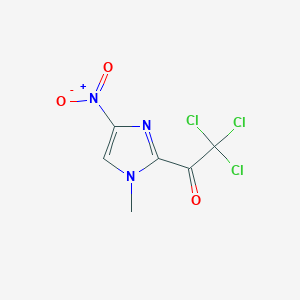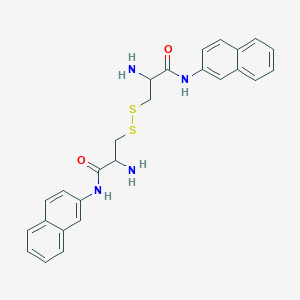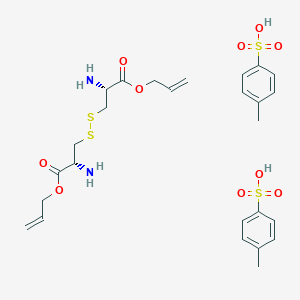
(3S)-3-hydroxy-D-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-hydroxy-D-aspartic acid is a 3-hydroxy-D-aspartic acid in which the carbon bearing the hydroxy substituent has S configuration. It is a conjugate acid of a (3S)-3-hydroxy-D-aspartate(1-). It is an enantiomer of a (3R)-3-hydroxy-L-aspartic acid.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry : (3S)-3-hydroxy-D-aspartic acid derivatives have been used in the synthesis of various compounds. For instance, enantiopure amino acids were prepared from L-aspartic acid, indicating applications in stereodivergent synthesis (Andrés et al., 2003). Similarly, novel fullerenes derivatives were synthesized using aspartic acid, showing potential biomedical applications (Zhongjie, 2008).
Role in Biological Systems : Studies have identified the presence and synthesis of aspartic acid in various biological systems. For instance, aspartic acid is synthesized from oxaloacetic acid in human metabolism and is involved in gluconeogenesis and as a hydrogen acceptor in ATP synthase (Praveen Kumar et al., 2017).
Biomedical and Analytical Applications : Research has shown the development of a fluorescence detection method for D-aspartic acid, highlighting its importance in medicine and food, and potential for disease prevention (Zhu et al., 2020).
Applications in Food Industry : Aspartic acid derivatives are precursors for artificial sweeteners such as neotame and advantame, indicating their significance in food technology (Zhang et al., 2019).
Production in Microorganisms : Metabolic engineering of Escherichia coli for the production of aspartic acid derivatives, such as 3-aminopropionic acid, demonstrates the biotechnological applications and the potential of microorganisms in producing valuable biochemicals (Song et al., 2015).
Hydrogel Formation and Applications : Novel natural hydrogels based on starch and L-aspartic acid were synthesized, displaying temperature-responsive swelling behavior and superabsorbency. These hydrogels have applications in delivery systems (Vakili & Rahneshin, 2013).
Neurotransmitter Role : D-aspartic acid, a derivative of aspartic acid, has been identified as an endogenous neurotransmitter in mammals and mollusks, implicating its importance in the nervous system and neurogenesis (D’Aniello et al., 2011).
properties
CAS RN |
5753-30-0 |
|---|---|
Product Name |
(3S)-3-hydroxy-D-aspartic acid |
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m1/s1 |
InChI Key |
INWOAUUPYIXDHN-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C |
Pictograms |
Irritant |
synonyms |
Boc-D-norvaline; Boc-D-Nva-OH; 57521-85-4; (R)-2-(Boc-amino)pentanoicacid; AC1ODWZZ; 12688_ALDRICH; SCHEMBL3450517; 12688_FLUKA; CTK6C9898; INWOAUUPYIXDHN-SSDOTTSWSA-N; MolPort-001-794-016; N-(t-butoxycarbonyl)-D-norvaline; ZINC1731781; ANW-74493; FD3024; KM0116; AKOS015836452; AKOS015893978; AM82595; N-TERT-BUTOXYCARBONYL-D-NORVALINE; AJ-31236; AK-49939; KB-48285; TR-061846; FT-0640466 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)




